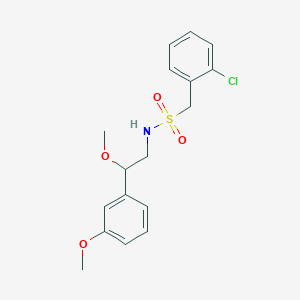

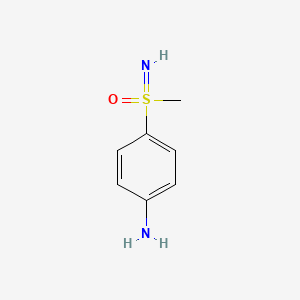

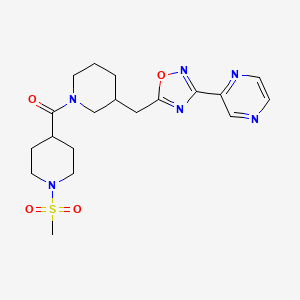

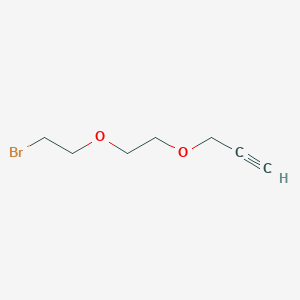

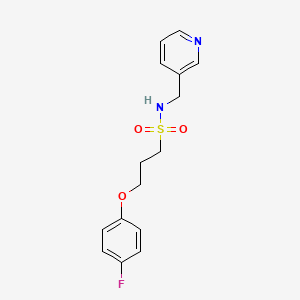

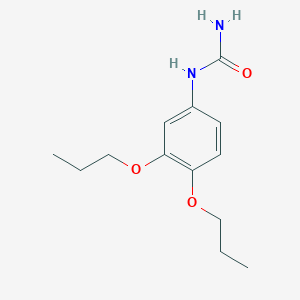

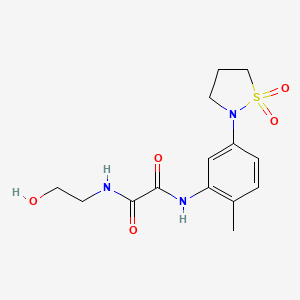

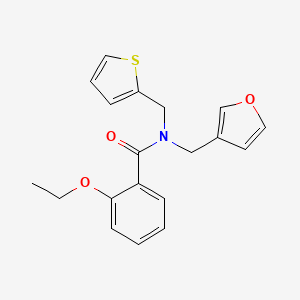

![molecular formula C15H20N2O5 B2515361 4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid CAS No. 1048005-00-0](/img/structure/B2515361.png)

4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid" is a derivative of 4-substituted 2,4-dioxobutanoic acids, which have been studied for their inhibitory effects on enzymes such as glycolic acid oxidase. These compounds are characterized by their lipophilic 4-substituents and have shown potential in vitro activity .

Synthesis Analysis

The synthesis of related compounds involves the Michael addition reaction, as seen in the creation of various benzoic acid derivatives . For instance, the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid led to the synthesis of a series of bioactive compounds . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes may be applicable.

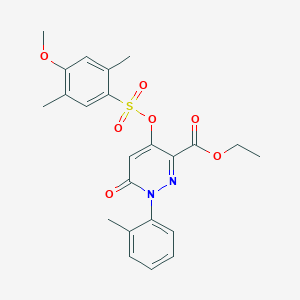

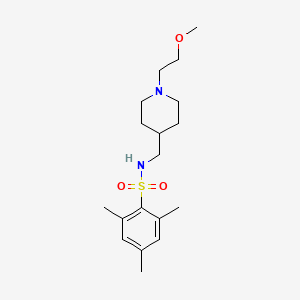

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods, including IR, NMR, and X-ray diffraction studies . These techniques allow for the determination of the geometrical parameters and the confirmation of the molecular structure. The vibrational wavenumbers computed using computational methods such as HF and DFT can be assigned with the help of potential energy distribution analysis .

Chemical Reactions Analysis

The transformation of related compounds has been explored, such as the conversion of methyl 2-benzoylamino-3-oxobutanoate into various derivatives, including oxazolone and pyrazolone compounds . These transformations often involve intermediate steps and can lead to a diverse range of products depending on the reaction conditions and the reactants used .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structure and the presence of functional groups. For example, the NH stretching frequency observed in the IR spectrum indicates the weakening of the NH bond, which is a result of proton transfer to a neighboring oxygen atom . The first hyperpolarizability and infrared intensities reported for similar compounds suggest potential applications in materials science . The HOMO and LUMO analysis, as well as the molecular electrostatic potential map, provide insights into the charge transfer within the molecule and its electronic properties .

Scientific Research Applications

Synthesis and Chemical Transformations A significant application of compounds related to 4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid involves their synthesis and transformation into other complex molecules. For instance, the synthesis of oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives from methyl 2-benzoylamino-2-oxobutanoate showcases the compound's role in creating heterocyclic structures, which are crucial in drug development and organic chemistry (Stanovnik et al., 2003). Additionally, the Passerini three-component reaction has been utilized to produce unsaturated α-benzothiazole acyloxyamides, highlighting the compound's versatility in synthetic organic chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).

Biological and Medicinal Applications Compounds structurally related to this compound have shown potential in medicinal applications. For example, the synthesis and evaluation of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives revealed compounds with notable cytotoxicity against HeLa cells and antioxidant activity, emphasizing their potential in cancer research and therapy (Kumar et al., 2019).

Mechanistic Insights and Molecular Interactions Research also delves into the mechanistic aspects of chemical reactions involving these compounds. Studies on the interactions of 4-oxobutanoic acids with aminophenyl methanol, for instance, provide valuable insights into the reactivity and potential applications of these compounds in synthesizing complex heterocycles, which could be beneficial in developing new pharmaceuticals (Amalʼchieva et al., 2022).

Supramolecular Chemistry The study of host-guest complexation involving aromatic carboxylic acids and their conjugate bases by β-cyclodextrins substituted at C6 illustrates the compound's role in understanding and developing new materials based on supramolecular chemistry principles. Such research provides a foundation for designing novel drug delivery systems and sensors (Kean et al., 1999).

Mechanism of Action

Target of action

The compound “4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid” could potentially interact with various biological targets. The benzo[d][1,3]dioxole moiety is a common structural feature in many bioactive compounds, suggesting that this compound might interact with similar targets .

properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-2-3-6-16-11(15(19)20)8-14(18)17-10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11,16H,2-3,6,8-9H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJCRDJGCCUFTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC(=O)NC1=CC2=C(C=C1)OCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2515279.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)

![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)

![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)